Chlorphentermine hydrochloride
Overview
Description
Chlorphentermine hydrochloride is a sympathomimetic agent that was formerly used as an anorectic. It is a derivative of phentermine and belongs to the amphetamine family. This compound acts as a highly selective serotonin releasing agent, which contributes to its appetite suppressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation Method: The alkylation of 4-chlorobenzyl chloride with 2-nitropropane yields nitrochlorphentermine.
Grignard Reaction: The Grignard reaction of 4-chlorobenzyl chloride with acetone forms 1-(4-chlorophenyl)-2-methylpropan-2-ol. The Ritter reaction of this alcohol with sodium cyanide in the presence of acid gives N-formyl-1-(4-chlorophenyl)-2-amino-2-methylpropane.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the aforementioned synthetic routes. The processes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Chlorphentermine undergoes N-oxidation to form N-hydroxychlorphentermine and other oxidized metabolites.
Reduction: The nitro group in nitrochlorphentermine can be reduced to form the amine product.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
N-hydroxychlorphentermine: Formed through N-oxidation.
Amine Product: Resulting from the reduction of nitrochlorphentermine.
Scientific Research Applications
Chlorphentermine hydrochloride has been used in various scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Investigated for its effects on serotonin release and appetite suppression.
Medicine: Previously used as an appetite suppressant in the management of obesity.
Industry: Utilized in the development of related compounds and in the study of sympathomimetic agents.
Mechanism of Action
Chlorphentermine hydrochloride acts as a highly selective serotonin releasing agent. It increases the release of serotonin from neurons, which in turn suppresses appetite. The compound does not act as a psychostimulant and has little or no abuse potential. prolonged use has been associated with pulmonary hypertension and cardiac fibrosis .
Comparison with Similar Compounds
Similar Compounds
Phentermine: A widely used appetite suppressant with a similar structure but without the chlorine atom.
Fenfluramine: Another appetite suppressant that was withdrawn due to safety concerns.
Aminorex: A compound with similar serotonergic effects but also associated with pulmonary hypertension.
Uniqueness
Chlorphentermine hydrochloride is unique due to its highly selective serotonin releasing properties and its relatively low potential for abuse compared to other amphetamine derivatives. its safety profile has limited its use in clinical settings .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDYJKJPUPMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047815 | |
Record name | Chlorphentermine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151-06-4 | |
Record name | Chlorphentermine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorphentermine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphentermine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorphentermine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorphentermine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPHENTERMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL11HOJ7DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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